4-Cyclohexyl-2H-triazole;hydrochloride
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Overview
Description
4-Cyclohexyl-2H-triazole;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is a member of the triazole family, which is known for its versatile chemical properties and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2H-triazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2H-triazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .
Scientific Research Applications
4-Cyclohexyl-2H-triazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound has shown potential biological activity, making it a candidate for studying enzyme inhibition and other biological processes.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Cyclohexyl-2H-triazole;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclohexyl-2H-triazole;hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole: Another member of the triazole family with similar chemical properties but different biological activities.
Isoxazole: A five-membered heterocycle with one oxygen and one nitrogen atom, known for its wide range of biological activities.
Imidazole: A five-membered heterocycle with two nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other triazoles and related compounds .
Properties
IUPAC Name |
4-cyclohexyl-2H-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-4-7(5-3-1)8-6-9-11-10-8;/h6-7H,1-5H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQDWKHYUBVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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